2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine
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Overview
Description
2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are of significant interest in medicinal chemistry due to their combination of flexibility and limited degrees of freedom . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods: the Prins cyclization reaction offers a more straightforward and potentially scalable approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine has a wide range of scientific research applications. It has been studied for its antituberculosis activity, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This compound has also shown potential as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Additionally, it has been explored for its antibacterial properties .
Mechanism of Action
The mechanism of action of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine include other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane derivatives . These compounds share the spirocyclic scaffold but differ in their peripheral substituents and biological activities .
Uniqueness: The uniqueness of this compound lies in its diverse biological activities and potential as a drug-like molecule. Its ability to act as an inhibitor of the MmpL3 protein and its antibacterial properties make it a promising candidate for further research and development .
Properties
IUPAC Name |
2-oxa-9-azaspiro[5.5]undecan-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,12H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXVNYWKOSOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)COC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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